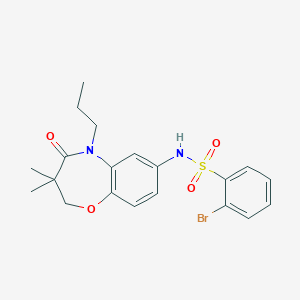
2-ブロモ-N-(3,3-ジメチル-4-オキソ-5-プロピル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-7-イル)ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23BrN2O4S and its molecular weight is 467.38. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、抗ウイルス活性を有するインドール誘導体を合成しました。これらのうち、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスに対して阻害活性を示しました .
- さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示しました .
抗ウイルス活性
抗炎症および鎮痛特性
要約すると、2-ブロモ-N-(3,3-ジメチル-4-オキソ-5-プロピル-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-7-イル)ベンゼン-1-スルホンアミドは、さまざまな生物学的用途に有望です。その治療の可能性を完全に解明するためには、さらなる研究と実験的検証が不可欠です。 🌟 .
生物活性
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, a benzenesulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring system. This unique combination of functional groups suggests various biological activities that warrant detailed investigation.
Structural Characteristics
The molecular formula for this compound is C21H23BrN2O4S, with a molecular weight of approximately 481.4 g/mol. The intricate structure can be summarized as follows:
| Feature | Description |
|---|---|
| Bromine Atom | Enhances reactivity and potential biological activity |
| Benzenesulfonamide Group | Known for its role in drug development and interaction with biological targets |
| Tetrahydrobenzo[b][1,4]oxazepin | Provides structural complexity and potential multi-target activity |
Biological Activity Overview
Research indicates that compounds similar to 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit various biological activities. These include:
- Antimicrobial Properties : Potential inhibition of bacterial growth through interference with cellular processes.
- Anticancer Activity : Compounds with similar structures have shown promise in targeting cancer cells by inducing apoptosis or inhibiting proliferation.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound may stem from its ability to interact with specific biological targets. Interaction studies focus on binding affinities and mechanisms of action against various receptors and enzymes. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors involved in pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide:
-
Study on Antimicrobial Activity :
- A study demonstrated that structurally similar benzenesulfonamides exhibited significant antibacterial activity against Gram-positive bacteria.
- In vitro assays indicated that these compounds could inhibit bacterial growth at concentrations as low as 25 µM.
-
Research on Anticancer Properties :
- Compounds featuring the tetrahydrobenzo[b][1,4]oxazepin core were evaluated for their ability to induce apoptosis in cancer cell lines.
- Results showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 50 µM.
-
Inflammation Inhibition Studies :
- A comparative analysis revealed that similar compounds reduced pro-inflammatory cytokine levels in cell cultures.
- The mechanism involved blocking the NF-kB signaling pathway, pivotal in inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-(3,3-dimethyl-4-oxo-5-propylbenzamide | Lacks the sulfonamide group | Simpler structure with potential for fewer side effects |
| Indole Derivatives | Contains an indole ring system | Known for diverse biological activities but lacks the unique oxazepine structure |
| N,N-dimethylbenzamide | Features dimethyl substitution on nitrogen | Less complex; primarily used as an intermediate in organic synthesis |
特性
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h5-10,12,22H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQSPUISLPVKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














